molecular formula C14H14N2O2 B13405387 4-(5-Propylpyrimidin-2-YL)benzoic acid CAS No. 81033-50-3

4-(5-Propylpyrimidin-2-YL)benzoic acid

Cat. No.: B13405387
CAS No.: 81033-50-3
M. Wt: 242.27 g/mol
InChI Key: UCSKMSBLESRIEI-UHFFFAOYSA-N
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Description

4-(5-Propylpyrimidin-2-YL)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-propylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Propylpyrimidin-2-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Propylpyrimidin-2-YL)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(5-Propylpyrimidin-2-YL)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Propylpyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Propylpyrimidin-2-YL)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and affect its interaction with biological targets compared to its analogs .

Properties

CAS No.

81033-50-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(5-propylpyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C14H14N2O2/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(7-5-11)14(17)18/h4-9H,2-3H2,1H3,(H,17,18)

InChI Key

UCSKMSBLESRIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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